molecular formula C21H23N3O5 B11533746 ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate

ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate

Cat. No.: B11533746
M. Wt: 397.4 g/mol
InChI Key: PFCDGCMJXIWTOX-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a nitrophenyl group, and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE typically involves the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . The reaction is carried out in methanol in the presence of a catalytic amount of glacial acetic acid, yielding the desired product in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethyl acetate derivatives.

Scientific Research Applications

ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}ACETATE is unique due to its combination of a morpholine ring, nitrophenyl group, and ethyl acetate moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[4-[(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]phenyl]acetate

InChI

InChI=1S/C21H23N3O5/c1-2-29-21(25)13-16-3-5-18(6-4-16)22-15-17-14-19(24(26)27)7-8-20(17)23-9-11-28-12-10-23/h3-8,14-15H,2,9-13H2,1H3

InChI Key

PFCDGCMJXIWTOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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